
5-(Trimethylsilyl)-1,3-cyclopentadiene
説明
Synthesis Analysis
The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene involves reactions with transition metals such as iron and molybdenum at slightly elevated temperatures, resulting in the formation of corresponding metal complexes without cleavage or insertion into the silicon-ring bond (Kraihanzel & Conville, 1970). Additionally, preparative methods include the treatment of cyclopentadienylsodium or lithium salt with chlorotrimethylsilane, leading to the formation of this compound through various pathways including palladium-catalyzed cyclization and reactions with methylmagnesium iodide (Palacios & Santos, 2014).
Molecular Structure Analysis
The molecular structure of 5-(Trimethylsilyl)-1,3-cyclopentadiene has been elucidated through spectroscopic methods and electron diffraction studies. It exhibits an "envelope" conformation with specific bond distances and angles that define its three-dimensional structure, including the dihedral angle between planar four- and three-membered fragments of the ring (Veniaminov et al., 1970).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloaddition reactions, which are pivotal for synthesizing complex molecular structures. For instance, its reaction with dienophiles in Diels-Alder reactions showcases its utility as a 4π and 2π partner, highlighting its versatility in organic synthesis (Bhoothappa & Suresh, 2012).
科学的研究の応用
Microstructuring Ultrathin Cellulose Supports
- Scientific Field: Materials Science
- Summary of Application: Trimethylsilyl cellulose thin films are used to create microstructured thin films based on cellulose, the most abundant biopolymer on Earth . This process is used for the manufacture of cellulose patterns having feature sizes down to 1 μm .
- Methods of Application: The method involves UV-irradiation of acid-labile trimethylsilyl cellulose thin films in the presence of N-hydroxynaphtalimide triflate as a photoacid generator .
- Results or Outcomes: The photoregeneration process can be exploited for the manufacture of cellulose patterns having feature sizes down to 1 μm .
Radical-Based Reagent in Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of Application: Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Methods of Application: The method involves the use of (TMS)3SiH in radical reductions, hydrosilylation, and consecutive radical reactions .
- Results or Outcomes: The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Alcohol Protection
- Scientific Field: Organic Chemistry
- Summary of Application: A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3 ], which is in turn bonded to the rest of a molecule . Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Methods of Application: This way trimethylsiloxy groups [−O-Si (CH 3) 3] are formed on the molecule. A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis (trimethylsilyl)acetamide .
- Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Synthesis of Imidazoles
- Scientific Field: Organic Chemistry
- Summary of Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application: An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Generation of Alkylidene Carbenes
- Scientific Field: Organic Chemistry
- Summary of Application: The lithium salt of trimethylsilyldiazomethane (TMSC(Li)N2) smoothly reacts with alkyl aryl ketones and aldehydes to give the corresponding homologous alkynes via alkylidene carbene intermediates . In the case of aliphatic ketones, the resulting alkylidene carbenes can be trapped by an amine to afford enamines which are efficiently converted to the homologous aldehydes .
- Methods of Application: TMSC(Li)N2 can also be effectively used for the preparation of heterocycles such as 2,3-dihydrofurans, cyclohepta[b]pyrrol-2-ones, and 3-pyrrolines from the corresponding α-siloxyketones, N-methylanilides of α-keto acids, N,N-dialkylamides of α-keto acids, and N,N-disubstituted α-amino ketones, respectively .
- Results or Outcomes: This method has been proven to be a user-friendly reagent and a stable and safe substitute for hazardous diazomethane in various organic synthesis .
Synthesis of Multidentate Ligands
- Scientific Field: Organic Chemistry
- Summary of Application: Trisyl-based multidentate ligands are synthesized using trimethylsilyl compounds .
- Methods of Application: On treatment of these compounds with MeLi, their corresponding S- or N-coordinated pincer-like trisyl-based lithium salts are formed .
- Results or Outcomes: This method has been used to synthesize a variety of trisyl-based multidentate ligands .
将来の方向性
特性
IUPAC Name |
cyclopenta-2,4-dien-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947996 | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)-1,3-cyclopentadiene | |
CAS RN |
3559-74-8, 25134-15-0 | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3559-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



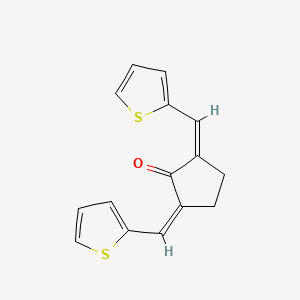
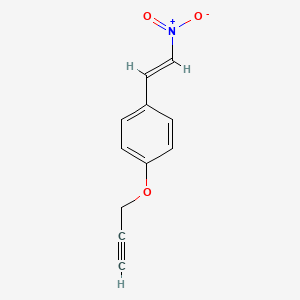
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)
![4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide](/img/structure/B1222013.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1222014.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)
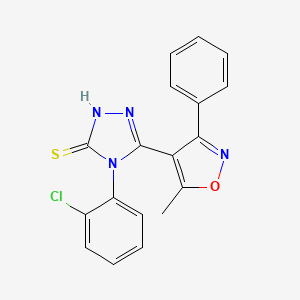
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)
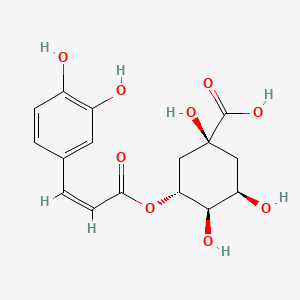
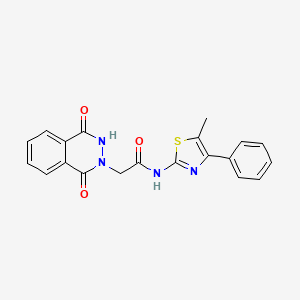
![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)
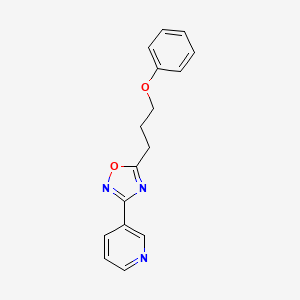
![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)
![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)